REACTION_CXSMILES
|
II.C1(=O)C2C(=CC=CC=2)CC1.BrC/C=C/C(OC)=O.Cl.[CH:22]1([CH:31]=[CH:32][CH2:33][CH2:34][OH:35])[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:24][CH2:23]1>O1CCCC1.CO.[H][H].[Pd].[Zn].ClCCl.CCOCC>[CH:22]1([CH2:31][CH2:32][CH2:33][CH2:34][OH:35])[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:24][CH2:23]1 |f:10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
dichloromethane ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CCOCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC/C=C/C(=O)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-(1-indanyl)-but-3-en-1-ol
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)C=CCCO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
by reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
ice was added
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with dichloromethane
|
Type
|
WAIT
|
Details
|
Concentration of the organic phase left a viscous oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in methanol (400 ml)
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (100 ml) was added
|
Type
|
CUSTOM
|
Details
|
Removal of solvents
|
Type
|
ADDITION
|
Details
|
in vacuo, addition of water, and extraction with ether
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over magnesium sulfate and removal of solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in 300 ml of dry ether
|
Type
|
ADDITION
|
Details
|
added dropwise to a suspension of lithium aluminium hydride (21 g)
|
Type
|
TEMPERATURE
|
Details
|
After reflux for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
ADDITION
|
Details
|
The remaining mixture of isomers (9 g)
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of solvent in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC2=CC=CC=C12)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |